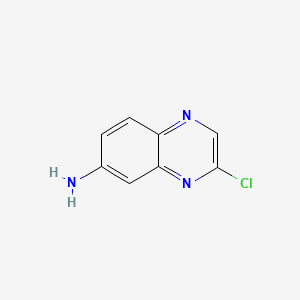

3-Chloroquinoxalin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloroquinoxalin-6-amine: is an organic compound with the molecular formula C8H6ClN3 It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring

Mécanisme D'action

Target of Action:

3-Chloroquinoxalin-6-amine primarily targets heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin. By inhibiting heme polymerase, the compound disrupts the detoxification process in Plasmodium species, leading to the accumulation of toxic heme and ultimately killing the parasite .

Mode of Action:

The interaction between this compound and heme polymerase prevents the conversion of heme to hemazoin. As a result, Plasmodium species cannot effectively neutralize the toxic heme, leading to their demise .

Biochemical Pathways:

The affected pathway is related to hemozoin formation in Plasmodium falciparum . Many antimalarials, including this compound, act as strong inhibitors of hemozoin crystal growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with dicarbonyl compounds under specific conditions. One common method is the reaction of 3-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloroquinoxalin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or in polar solvents.

Oxidation Reactions: Oxidizing agents like or .

Reduction Reactions: Reducing agents such as or .

Major Products Formed:

Substitution Reactions: Formation of substituted quinoxaline derivatives.

Oxidation Reactions: Formation of quinoxaline-2,3-diones.

Reduction Reactions: Formation of 3-aminoquinoxaline derivatives.

Applications De Recherche Scientifique

Chemistry: 3-Chloroquinoxalin-6-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound is investigated for its pharmacological properties, including its potential to inhibit certain enzymes and receptors. It is explored as a lead compound in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Comparaison Avec Des Composés Similaires

Quinoxaline: The parent compound of 3-Chloroquinoxalin-6-amine, lacking the chlorine and amine substituents.

2-Chloroquinoxaline: A similar compound with the chlorine atom at the 2-position instead of the 3-position.

6-Aminoquinoxaline: A compound with an amino group at the 6-position but without the chlorine atom.

Uniqueness: this compound is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

3-Chloroquinoxalin-6-amine is an organic compound belonging to the quinoxaline class, noted for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C9H7ClN2 and a molecular weight of approximately 179.61 g/mol. The compound features a chlorine atom at the third position and an amino group at the sixth position of the quinoxaline core, which contributes to its unique reactivity and biological properties.

Target Enzymes

This compound primarily targets cytochrome P450 enzymes , specifically CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with other drugs. This characteristic suggests that this compound may play a role in modifying drug efficacy and safety profiles in clinical settings.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. It has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further exploration as an antimicrobial agent. Additionally, preliminary studies suggest potential antiprotozoal activity against Leishmania species, which are responsible for leishmaniasis.

Biological Activity Overview

| Activity Type | Target/Pathogen | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective |

| Antifungal | Candida albicans | Effective |

| Antiprotozoal | Leishmania spp. | Potential activity |

| Cytochrome P450 Inhibition | CYP1A2, CYP3A4 | Significant inhibition |

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus in vitro, showcasing its potential as a therapeutic agent against bacterial infections.

-

Enzyme Inhibition :

- Inhibition assays revealed that this compound significantly reduced the activity of CYP1A2 and CYP3A4, indicating its potential role in drug-drug interactions.

-

Antiparasitic Properties :

- Preliminary investigations into its effects on Leishmania parasites showed promising results, suggesting further studies are warranted to explore its antiprotozoal capabilities.

Applications in Medicinal Chemistry

Given its biological activities, this compound is being investigated for various applications:

- Drug Development : Its ability to inhibit cytochrome P450 enzymes positions it as a potential lead compound for developing drugs that require modulation of metabolic pathways.

- Antimicrobial Agents : The compound's efficacy against specific bacteria and fungi suggests it could be developed into new antimicrobial therapies.

- Research Tool : As a building block in organic synthesis, it can be used to create more complex molecules with desired biological activities.

Propriétés

IUPAC Name |

3-chloroquinoxalin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACHDNWEGOFNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.